Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as azo, sulphonyl, and carboxylate groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the synthesis of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The final product is obtained through sulphonation and carboxylation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulphonyl and carboxylate groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with biological molecules. The sulphonyl and carboxylate groups can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate: This compound is unique due to its specific functional groups and structure.
Other Azo Compounds: Similar compounds include other azo dyes and pigments, which share the azo functional group but differ in their overall structure and properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which impart specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
97635-28-4 |
---|---|
Molecular Formula |
C23H18N5NaO8S2 |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
sodium;4-[3-carboxy-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H19N5O8S2.Na/c1-14-7-8-16(13-19(14)37(32,33)27-15-5-3-2-4-6-15)24-25-20-21(23(30)31)26-28(22(20)29)17-9-11-18(12-10-17)38(34,35)36;/h2-13,20,27H,1H3,(H,30,31)(H,34,35,36);/q;+1/p-1 |
InChI Key |
SJUGYRHPANIKKG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.